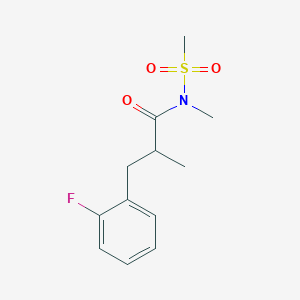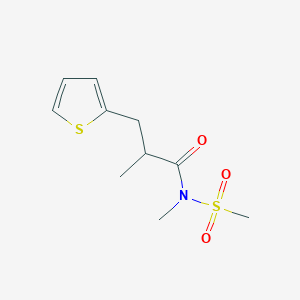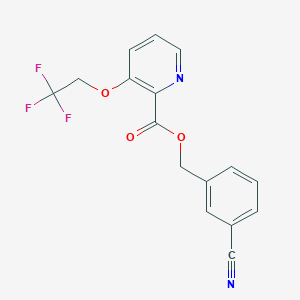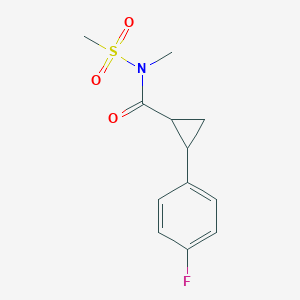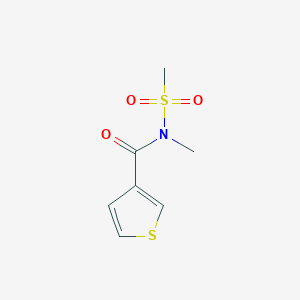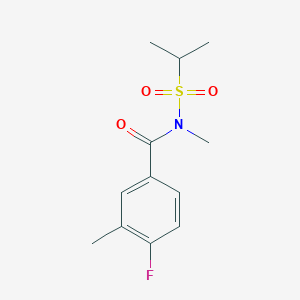
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide, also known as CMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CMS is a derivative of sulfonylurea, a class of drugs that are commonly used to treat diabetes. However, CMS has been found to have unique properties that make it a promising candidate for research in various fields.
Mechanism of Action
The exact mechanism of action of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the production of cytokines, which are involved in inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide in lab experiments is its relatively low toxicity compared to other compounds that have similar properties. This compound has also been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide. One area of interest is in developing more efficient synthesis methods to produce larger quantities of this compound. Another area of research is in studying the potential use of this compound in combination with other compounds for cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to identify its potential uses in other areas of research.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of cancer treatment, inflammation, and neuroprotection. Further research is needed to fully understand the potential of this compound and to identify other areas where it may be useful.
Synthesis Methods
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide can be synthesized using a multistep process that involves the reaction of cyclohexenone with methylsulfonyl chloride, followed by the reaction of the resulting product with N-methylacetamide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in treating inflammation and autoimmune diseases.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-11(15(2,13)14)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOSOFTGZDVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

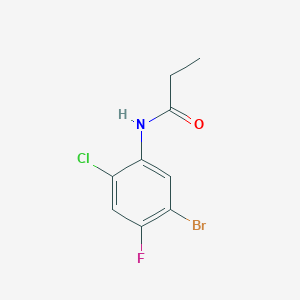
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)

